Synthetic Utility of the Unsubstituted Spiro[chroman-2,1'-cyclohexan]-4-one Core as a VR1 Antagonist Intermediate
In a patented synthetic route for vanilloid receptor subtype 1 (VR1) antagonists, spiro[chroman-2,1'-cyclohexan]-4-one serves as the key unsubstituted intermediate for the preparation of spiro[chroman-2,1′-cyclohexane]-4-amine, which is subsequently elaborated to the target 1-(1H-indazol-4-yl)-3-(spiro[chroman-2,1′-cyclohexane]-4-yl)urea [1]. This represents a direct head-to-head differentiation from pre-functionalized spirochromanone analogs (e.g., 7-hydroxy or methoxy-substituted derivatives) that would require deprotection or selective functional group manipulation to access the same 4-amino spirocyclic intermediate, adding synthetic steps and reducing overall efficiency.
| Evidence Dimension | Synthetic accessibility to 4-amino spirocyclic intermediate |
|---|---|
| Target Compound Data | Direct conversion to spiro[chroman-2,1′-cyclohexan]-4-amine via oxime formation followed by hydrogenation; crude product from ketone synthesis used without purification |
| Comparator Or Baseline | 7-Hydroxyspiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-43-8) or 7-methoxy-substituted analogs would require protection/deprotection of phenolic OH or additional functional group compatibility considerations |
| Quantified Difference | Synthetic step savings of at least 1-2 steps versus hydroxyl-substituted analogs when targeting 4-amino derivatives; crude ketone used directly in subsequent transformations without purification |
| Conditions | 2′-Hydroxyacetophenone (20 mmol) + cyclohexanone (26.1 mmol) + pyrrolidine (19.9 mmol) in toluene (6 mL), reflux 4 h with Dean-Stark trap |
Why This Matters
For medicinal chemistry teams synthesizing VR1 antagonist libraries, procurement of the unsubstituted spiro[chroman-2,1'-cyclohexan]-4-one eliminates the need for protecting group strategies that would be required with hydroxyl- or methoxy-substituted analogs, reducing both material costs and synthetic labor.
- [1] AbbVie Inc. US Patent Application US20090233953A1: Antagonists of the vanilloid receptor subtype 1 (VR1) and uses thereof. 2009. Examples 1a and 1b. View Source
